Sodium (2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate

Enzyme kinetics GALNS Michaelis-Menten constant

Sodium (2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate, also known as N-Acetyl-D-galactosamine-6-O-sulphate sodium salt (GalNAc-6S), is a sulfated monosaccharide that serves as the defining natural substrate of N-acetylgalactosamine-6-sulfatase (GALNS/EC 3.1.6.4), the lysosomal enzyme deficient in Mucopolysaccharidosis IVA (Morquio A syndrome). The compound exists as a mixed anomer with a molecular formula of C₈H₁₄NNaO₉S and a molecular weight of 323.25 g/mol, featuring a sulfate ester at the C-6 position of the galactopyranose ring and an N-acetyl group at C-2.

Molecular Formula C8H14NNaO9S
Molecular Weight 323.26 g/mol
CAS No. 204575-07-5
Cat. No. B1446226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium (2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate
CAS204575-07-5
Molecular FormulaC8H14NNaO9S
Molecular Weight323.26 g/mol
Structural Identifiers
SMILESCC(=O)NC(C=O)C(C(C(COS(=O)(=O)[O-])O)O)O.[Na+]
InChIInChI=1S/C8H15NO9S.Na/c1-4(11)9-5(2-10)7(13)8(14)6(12)3-18-19(15,16)17;/h2,5-8,12-14H,3H2,1H3,(H,9,11)(H,15,16,17);/q;+1/p-1/t5-,6+,7+,8-;/m0./s1
InChIKeyBLIIVRKKAXFSRM-SZPCUAKFSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-D-galactosamine-6-O-sulphate Sodium Salt (CAS 204575-07-5): Strategic Procurement Guide for a High-Specificity Sulfatase Substrate


Sodium (2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate, also known as N-Acetyl-D-galactosamine-6-O-sulphate sodium salt (GalNAc-6S), is a sulfated monosaccharide that serves as the defining natural substrate of N-acetylgalactosamine-6-sulfatase (GALNS/EC 3.1.6.4), the lysosomal enzyme deficient in Mucopolysaccharidosis IVA (Morquio A syndrome) [1]. The compound exists as a mixed anomer with a molecular formula of C₈H₁₄NNaO₉S and a molecular weight of 323.25 g/mol, featuring a sulfate ester at the C-6 position of the galactopyranose ring and an N-acetyl group at C-2 . As the predominant aminosugar unit of chondroitin-6-sulfate, it is a critical tool in glycobiology, lysosomal storage disease diagnostics, and enzymatic mechanism studies .

Why N-Acetyl-D-galactosamine-6-O-sulphate Sodium Salt Cannot Be Replaced by Generic Sulfated Sugars: The Evidence for C-4 Epimer and Positional Sulfation Specificity


Sulfated monosaccharides with similar molecular formulas cannot be interchanged for applications requiring GALNS activity measurement. The enzyme GALNS exhibits absolute stereochemical discrimination: it hydrolyzes the 6-sulfate of N-acetylgalactosamine (galacto configuration at C-4) but shows no measurable activity toward the C-4 epimer N-acetylglucosamine-6-sulfate (gluco configuration) [1]. Furthermore, the positional isomer N-acetylgalactosamine-4-sulfate is processed by a different enzyme, arylsulfatase B, making 6-sulfation essential for GALNS-specific assays [2]. Even the absence of the N-acetyl group (as in galactose-6-sulfate) results in a 1.6-fold higher Km, reducing catalytic efficiency [3]. The quantitative evidence below establishes that the exact stereochemistry, sulfation position, and N-acetyl substitution pattern of this compound are non-negotiable for its intended scientific applications.

Quantitative Differentiation Evidence: N-Acetyl-D-galactosamine-6-O-sulphate Sodium Salt vs. Closest Analogs


GALNS Substrate Affinity: GalNAc-6S (Km 8 µM) vs. Galactose-6-Sulfate (Km 13 µM) – 1.6-Fold Higher Binding Affinity

When assayed with purified human placental N-acetylgalactosamine-6-sulfate sulfatase (GALNS) under identical conditions, the target compound N-acetylgalactosamine-6-sulfate (GalNAc-6S) exhibits a Michaelis constant (Km) of 8 µM, compared to a Km of 13 µM for the des-N-acetyl analog galactose-6-sulfate. This quantifies the contribution of the N-acetyl group to substrate recognition [1]. The same enzyme preparation was used for both substrates, ensuring a direct head-to-head comparison.

Enzyme kinetics GALNS Michaelis-Menten constant

Absolute C-4 Epimer Discrimination: GALNS Hydrolyzes GalNAc-6S but Exhibits No Measurable Activity Toward GlcNAc-6S

The purified human placental GALNS enzyme was tested against two epimeric substrates differing solely in the stereochemistry at C-4: the target compound (galacto configuration, GalNAc-6S) and N-acetylglucosamine-6-sulfate (gluco configuration, GlcNAc-6S). The enzyme released sulfate from GalNAc-6S but exhibited no measurable N-acetylglucosamine-6-sulfate sulfatase activity, with the activity for GlcNAc-6S below the detection limit of the radiolabeled assay [1]. This binary (yes/no) discrimination confirms absolute GALNS specificity for the galacto epimer.

Substrate specificity GALNS C-4 epimer

Positional Sulfation Specificity: GalNAc-6S Targets GALNS (MPS IVA) While GalNAc-4S Targets Arylsulfatase B (MPS VI) – Enabling Differential Diagnosis

A fluorimetric assay platform was developed using the natural substrates GalNAc-6S (for GALNS, deficient in MPS IVA) and GalNAc-4S (for arylsulfatase B/ARSB, deficient in MPS VI). When tested on dried blood spots (DBS) from random newborns and confirmed MPS patients, the GalNAc-6S-based GALNS assay showed an analytical range (enzyme-dependent-to-enzyme-independent signal ratio) of 5.0–7.9 across quality control levels, enabling clear discrimination between affected and unaffected samples [1]. The parallel use of GalNAc-6S and GalNAc-4S in orthogonal assays allows unambiguous differentiation of MPS IVA from MPS VI, two disorders that cannot be distinguished by clinical presentation alone.

Mucopolysaccharidosis Differential diagnosis Fluorimetric assay

Amyloid-β Fibrillogenesis Induction: GalNAc-6S Triggers Aβ Structural Changes While Unsulfated GalNAc and GlcNAc Do Not

In a systematic evaluation of chondroitin sulfate-derived monosaccharides and disaccharides, GalNAc-6S (along with GalNAc-4S and GalNAc-4,6-diS) induced the fibrillar features of amyloid-β (Aβ)–GAG interactions as visualized by electron microscopy and quantified by fluorescence spectroscopy. In contrast, the unsulfated monosaccharides D-GalNAc and D-GlcNAc, as well as the non-sulfated disaccharide ΔUA-GalNAc, did not induce fibrillar features [1]. This establishes that the 6-sulfate group is essential for Aβ binding and conformational change.

Amyloid-beta Glycosaminoglycan Alzheimer's disease

Sodium Salt Form Advantage: Enhanced Aqueous Solubility and Defined Quality Metrics vs. Free Acid

The sodium salt form (CAS 204575-07-5, MW 323.25 g/mol) is documented by multiple vendors as possessing high aqueous solubility, enabling precise preparation of stock solutions for enzymatic assays . The free acid form (CAS 157296-99-6, MW 301.27 g/mol) is less soluble in aqueous buffers. Commercially, the sodium salt from Sigma-Aldrich (Cat. 51947) is specified at ≥98.0% purity by TLC with a defined optical rotation of [α]/D 54.0±4.0 (c = 0.1% w/v in water) , providing orthogonal identity and purity verification that is essential for quantitative enzymology where impurities can inhibit or artifactually activate sulfatase measurements.

Solubility Sodium salt Quality specification

Inhibitor Profile: GalNAc-6S Sulfatase Is Competitively Inhibited by Sulfate (Ki 35 µM) and Phosphate (Ki 200 µM) – Enables Mechanistic Enzyme Studies

The GALNS enzyme, when assayed with GalNAc-6S as substrate, is competitively inhibited by the reaction product sulfate (Ki = 35 µM) and by phosphate ions (Ki = 200 µM), as determined using the purified human placental enzyme [1]. These inhibition constants are specific to the GalNAc-6S/GALNS system and provide quantitative benchmarks for designing enzyme assays with appropriate buffer conditions and for studying sulfatase inhibition mechanisms.

Enzyme inhibition Competitive inhibition GALNS

High-Impact Application Scenarios for N-Acetyl-D-galactosamine-6-O-sulphate Sodium Salt (CAS 204575-07-5) Driven by Quantitative Differentiation Evidence


Confirmatory Biochemical Diagnosis of Mucopolysaccharidosis IVA (Morquio A Syndrome) in Dried Blood Spots

GalNAc-6S sodium salt is the only substrate that provides GALNS-specific activity measurement for MPS IVA confirmatory diagnosis. The fluorimetric assay using this compound achieves an analytical range of 5.0–7.9 on dried blood spots, enabling discrimination between affected and unaffected individuals [1]. Critically, the C-4 epimer GlcNAc-6S cannot substitute, as GALNS exhibits no measurable activity toward it [2], and the 4-sulfate positional isomer targets a different enzyme (ARSB), which would lead to misdiagnosis if used [1]. The sodium salt form with ≥98.0% (TLC) purity ensures reproducible substrate preparation for clinical diagnostic laboratories.

GALNS Enzyme Kinetic Characterization and High-Throughput Inhibitor Screening

For detailed kinetic studies of recombinant or purified GALNS, GalNAc-6S provides the defined benchmark Km of 8 µM [3]. This low Km enables sensitive detection of enzyme activity at substrate concentrations well below those required for galactose-6-sulfate (Km 13 µM). The competitive inhibition parameters (Ki sulfate = 35 µM; Ki phosphate = 200 µM) [3] allow rational buffer design to avoid assay artifacts. The compound's defined optical rotation ([α]/D 54.0±4.0) provides an orthogonal identity check, ensuring lot-to-lot consistency in inhibitor screening campaigns.

Amyloid-β–Glycosaminoglycan Interaction Studies in Alzheimer's Disease Research

GalNAc-6S is the minimal sulfated monosaccharide unit that retains the ability to induce Aβ fibrillar features, whereas unsulfated GalNAc and GlcNAc are inactive [4]. This makes it an essential tool compound for structure–activity relationship (SAR) studies probing the sulfate-dependent binding interface between Aβ and GAGs. The sodium salt's high aqueous solubility facilitates precise concentration control in biophysical assays (electron microscopy, fluorescence spectroscopy, competitive ELISA), which are sensitive to aggregation artifacts from poorly soluble free acid forms.

Oligosaccharide Synthesis and Glycobiology Research Requiring Defined Sulfation at C-6 of Galactosamine

As a sulfated monosaccharide building block, GalNAc-6S sodium salt is employed in the synthesis of chondroitin sulfate-derived oligosaccharides and glycomimetics . The unambiguous 6-O-sulfation pattern (confirmed by the compound's defined structure via NMR and optical rotation ) ensures regiochemical fidelity in glycosylation reactions. Alternative sulfated sugars with 4-sulfation or N-sulfation would introduce different regioisomeric products, compromising the structural integrity of synthetic glycans intended to mimic natural chondroitin-6-sulfate epitopes.

Quote Request

Request a Quote for Sodium (2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.